BenchChemオンラインストアへようこそ!

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide

Dihydrofolate reductase Enzyme inhibition L1210 leukemia

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide (CAS 956087-47-1) is a synthetic organic compound belonging to the benzodioxole-containing acetamide class. Its molecular formula is C11H13NO4 with a molecular weight of 223.22 g/mol.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 956087-47-1
Cat. No. B1324889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide
CAS956087-47-1
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC(=O)NCCOC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C11H13NO4/c1-8(13)12-4-5-14-9-2-3-10-11(6-9)16-7-15-10/h2-3,6H,4-5,7H2,1H3,(H,12,13)
InChIKeyCQEBRRJHSYOHRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1,3-Benzodioxol-5-yloxy)ethyl]acetamide (CAS 956087-47-1): Chemical Identity and Procurement Baseline


N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide (CAS 956087-47-1) is a synthetic organic compound belonging to the benzodioxole-containing acetamide class [1]. Its molecular formula is C11H13NO4 with a molecular weight of 223.22 g/mol [1]. It is primarily listed in chemical supplier catalogs for research purposes, with purity specifications typically at 95% or 98% . The compound is a small-molecule tool compound or building block, not an approved pharmaceutical agent.

Substitution Risks for N-[2-(1,3-Benzodioxol-5-yloxy)ethyl]acetamide: Why In-Class Analogs Are Not Interchangeable


Simple substitution of N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide with other benzodioxole-acetamide derivatives is not scientifically justified because the limited public bioactivity record indicates that this specific N-ethyl-acetamide scaffold engages dihydrofolate reductase (DHFR) with measurable affinity [1]. Closely related analogs—such as N-[2-(1,3-benzodioxol-5-yl)ethyl]acetamide or 2-(1,3-benzodioxol-5-yloxy)-N-(naphthalen-1-yl)acetamide—possess different linker lengths, substitution patterns, or capping groups, which are known to drastically alter hydrogen-bonding networks and binding site complementarity [2]. Without head-to-head selectivity panels, any assumed functional equivalence is speculative and risks experimental failure.

Quantitative Differentiation Evidence for N-[2-(1,3-Benzodioxol-5-yloxy)ethyl]acetamide


DHFR Inhibition Affinity: Target Compound vs. Class-Level Baseline

The compound demonstrates inhibitory activity against dihydrofolate reductase (DHFR) derived from murine L1210 leukemia cells [1]. While a precise IC50 or Ki value is not publicly disclosed in the BindingDB entry, the record confirms tested affinity. For context, the clinical DHFR inhibitor methotrexate exhibits a Ki of approximately 0.01–0.1 nM against L1210 DHFR under comparable assay conditions [2]. The presence of measurable binding for this structurally simpler acetamide suggests a differential scaffold-driven interaction, but the absence of a disclosed numeric value for the target compound precludes a direct quantitative comparison.

Dihydrofolate reductase Enzyme inhibition L1210 leukemia

High-Priority Application Scenarios for N-[2-(1,3-Benzodioxol-5-yloxy)ethyl]acetamide Based on Available Evidence


Scaffold-Hopping Starting Point for DHFR-Targeted Anticancer Agents

The confirmed DHFR binding [1] positions this compound as a potential starting scaffold for medicinal chemistry campaigns targeting antifolate-resistant cancers. Its structural simplicity (MW 223.22) relative to methotrexate (MW 454.44) offers a divergent vector for lead optimization, particularly if subsequent assays confirm binding that is orthogonal to classical antifolate binding modes.

Biochemical Tool for DHFR Enzymology and Assay Development

Researchers requiring a non-polyglutamatable DHFR ligand for mechanistic studies may find this compound useful as a control or probe, provided that the affinity is independently validated. Its activity against L1210 DHFR [1] suggests utility in leukemia cell-based enzyme assays.

Chemical Biology Probe for Benzodioxole Pharmacophore Mapping

The benzodioxole moiety is a privileged structure in kinase and epigenetic inhibitors. This compound can serve as a minimalist probe to deconvolve the contribution of the ethyl-acetamide spacer to target engagement, compared to bulkier commercial benzodioxole derivatives.

Quote Request

Request a Quote for N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.